4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate
Description
Properties
IUPAC Name |
4,4,5,5,5-pentafluoropentyl 4-(2-methylanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F5NO3/c1-11-5-2-3-6-12(11)22-13(23)7-8-14(24)25-10-4-9-15(17,18)16(19,20)21/h2-3,5-6H,4,7-10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCURBIVKHPKKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC(=O)OCCCC(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201348322 | |
| Record name | 4,4,5,5,5-Pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201348322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303133-88-2 | |
| Record name | 4,4,5,5,5-Pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201348322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate typically involves the reaction of 4,4,5,5,5-pentafluoropentanol with 4-[(2-methylphenyl)amino]-4-oxobutanoic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*PFP: Pentafluoropentyl.
Key Observations:
Fluorinated vs. Non-Fluorinated Chains: The pentafluoropentyl ester in the target compound contrasts with non-fluorinated esters (e.g., methyl or ethyl esters in ). Fluorination enhances lipophilicity (logP) and metabolic stability, as seen in ICI 182,780, which exhibits a 10-fold higher antiuterotrophic potency than its non-fluorinated analog ICI 164,384 . The electron-withdrawing nature of fluorine atoms also strengthens ester bond stability against hydrolysis.
Aryl/Amino Substitutions: The 2-methylphenylamino group (ortho-methyl substitution) introduces steric hindrance that may influence receptor binding compared to para-substituted analogs like 4-fluorophenyl () or 4-methoxyphenyl (). Para-substituents often enhance planar interactions with hydrophobic receptor pockets, while ortho-substituents may disrupt binding .
Biological Potency :
While direct data for the target compound is unavailable, ICI 182,780—a structurally related antiestrogen with a pentafluoropentylsulfinyl chain—demonstrates an IC50 of 0.29 nM in MCF-7 cells, outperforming tamoxifen derivatives . This suggests that fluorinated chains significantly enhance potency in ER-targeted therapies.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
*logP calculated using fragment-based methods.
Key Observations:
- The pentafluoropentyl ester increases molecular weight and logP compared to non-fluorinated analogs, favoring tissue penetration but reducing aqueous solubility. This trade-off is critical for formulations; for example, ICI 182,780 is administered via intramuscular oil suspension to sustain release .
- Halogenated aryl groups (e.g., 4-fluorophenyl in ) moderately increase logP compared to non-halogenated analogs but lack the dramatic lipophilicity boost from perfluorinated chains.
Metabolic Stability and Toxicity
- Fluorinated Chains : The pentafluoropentyl group resists oxidative metabolism due to strong C-F bonds, reducing first-pass effects. This is evident in ICI 182,780’s sustained activity after a single dose .
- Amino Substitutions: The 2-methylphenylamino group may undergo hepatic glucuronidation or N-demethylation, but its ortho-methyl position could sterically protect against enzymatic degradation compared to unsubstituted anilines .
Q & A
Q. What are the optimal synthetic routes for 4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate, and how do reaction conditions influence yield?
The synthesis typically involves coupling a fluorinated alcohol (e.g., 4,4,5,5,5-pentafluoropentanol) with a functionalized butanoate precursor. A key step is the esterification or nucleophilic substitution under anhydrous conditions, using catalysts like DMAP or DCC. For example, sulfonate esters (e.g., 4-methylbenzenesulfonate derivatives) are intermediates in forming fluorinated ethers or esters, requiring controlled temperatures (0–25°C) to minimize side reactions . Yield optimization often depends on solvent polarity (e.g., THF vs. DCM) and stoichiometric ratios of reactants.
Q. How can the structural integrity of this compound be validated post-synthesis?
Comprehensive characterization involves:
- NMR spectroscopy : To confirm the presence of the pentafluoropentyl group (distinct NMR shifts) and the 2-methylphenyl substituent.
- X-ray crystallography : Resolves spatial arrangement, as demonstrated for structurally similar fluorophenyl-oxobutanoate derivatives .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for verifying ester bond stability .
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
Reverse-phase HPLC with UV detection (λ = 210–260 nm) is preferred due to the compound’s aromatic and fluorinated moieties. For enhanced sensitivity, LC-MS/MS using electrospray ionization (ESI) in negative ion mode can detect trace amounts in biological samples . Calibration curves should account for matrix effects, as fluorinated compounds often exhibit non-linear solvent interactions.
Advanced Research Questions
Q. How does the pentafluoropentyl group influence the compound’s metabolic stability and bioavailability?
The perfluorinated alkyl chain enhances lipophilicity, improving membrane permeability but potentially reducing aqueous solubility. Comparative studies with non-fluorinated analogs (e.g., ethyl or methyl esters) reveal that fluorination slows enzymatic hydrolysis, extending half-life in vitro . Computational models (e.g., molecular docking) predict interactions with cytochrome P450 enzymes, which can be validated via metabolic stability assays using liver microsomes .
Q. What strategies resolve contradictions in reported biological activities of structurally related fluorinated esters?
Discrepancies often arise from assay conditions (e.g., cell line variability) or impurities in synthesized batches. To address this:
- Dose-response profiling : Test multiple concentrations across replicate experiments.
- Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell-based viability tests.
- Batch reproducibility checks : Use TLC or HPLC to confirm purity >95% before biological testing .
Q. Can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution, identifying reactive sites. For example, the electron-withdrawing pentafluoropentyl group increases electrophilicity at the ester carbonyl, favoring nucleophilic attack by amines or thiols . MD simulations further predict solvation effects, guiding solvent selection for synthetic modifications.
Q. What are the implications of the 2-methylphenylamino moiety for target selectivity in enzyme inhibition?
The 2-methylphenyl group introduces steric hindrance, potentially reducing off-target interactions. Structure-activity relationship (SAR) studies on analogous compounds (e.g., 4-fluorophenyl derivatives) show that ortho-substituted aryl groups enhance selectivity for kinases like EGFR or MAPK by fitting into hydrophobic binding pockets . Competitive binding assays with isotopic tracers (e.g., -labeled ligands) are recommended for validation.
Methodological Notes
- Synthetic Caution : Fluorinated intermediates may require specialized handling (e.g., PTFE-lined reactors) to prevent leaching of metal catalysts .
- Data Reproducibility : Publish full spectral data (NMR, IR) and crystallographic CIF files to enable cross-lab validation .
- Ethical Compliance : Adhere to guidelines for fluorinated compound disposal, as perfluorinated substances pose environmental persistence risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
